2,5-Dinitrofluorene

Beschreibung

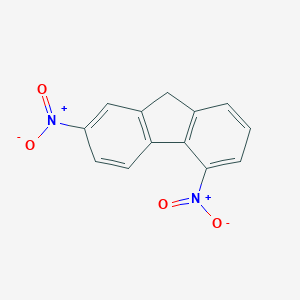

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dinitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O4/c16-14(17)10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)15(18)19/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAHNUAISBGLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O4 | |

| Record name | 2,5-DINITRO-9H-FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20270 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025162 | |

| Record name | 2,5-Dinitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dinitro-9h-fluorene is a light brown solid. (NTP, 1992) | |

| Record name | 2,5-DINITRO-9H-FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20270 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2,5-DINITRO-9H-FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20270 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15110-74-4 | |

| Record name | 2,5-DINITRO-9H-FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20270 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dinitro-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15110-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene, 2,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dinitrofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dinitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dinitrofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dinitrofluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXM7G9FC79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

405 °F (NTP, 1992) | |

| Record name | 2,5-DINITRO-9H-FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20270 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Physicochemical Properties of 2,5-Dinitrofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dinitrofluorene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in toxicological and environmental research. As a derivative of fluorene, its physicochemical properties are crucial for understanding its environmental fate, metabolic pathways, and potential biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of 2,5-Dinitrofluorene, along with detailed experimental protocols for its synthesis, purification, and analysis.

Physicochemical Data

The following tables summarize the key physicochemical properties of 2,5-Dinitrofluorene.

| Identifier | Value |

| IUPAC Name | 2,5-Dinitro-9H-fluorene |

| Synonyms | 2,5-Dinitrofluorene |

| CAS Number | 15110-74-4 |

| Molecular Formula | C₁₃H₈N₂O₄[1] |

| Molecular Weight | 256.22 g/mol [] |

| Appearance | Light brown solid[] |

| Property | Value | Reference |

| Melting Point | 195-200 °C | [3] |

| 207 °C | ||

| Boiling Point | 451.5 °C (predicted) | |

| Solubility | Insoluble in water.[4] Soluble in organic solvents such as acetone.[4] | [4] |

| Flash Point | 229.9 °C (predicted) |

Experimental Protocols

Synthesis of 2,5-Dinitrofluorene

The synthesis of 2,5-Dinitrofluorene is typically achieved through the electrophilic nitration of fluorene. The following protocol is a representative procedure based on established methods for the nitration of aromatic compounds.[5][6]

Materials:

-

Fluorene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid

-

Ice

-

Deionized Water

-

Methanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve fluorene in glacial acetic acid at a low temperature (0-5 °C).

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) dropwise to the fluorene solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified duration to ensure the completion of the dinitration. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude 2,5-Dinitrofluorene will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

-

Further wash the crude product with cold methanol to remove some of the impurities.

-

Dry the crude product under vacuum.

Purification by Recrystallization

The crude 2,5-Dinitrofluorene is a mixture of isomers and byproducts and requires purification, which can be achieved by recrystallization.[7][8][9]

Materials:

-

Crude 2,5-Dinitrofluorene

-

Suitable recrystallization solvent (e.g., ethanol, acetic acid, or a solvent mixture)

Procedure:

-

Dissolve the crude 2,5-Dinitrofluorene in a minimum amount of the chosen hot recrystallization solvent.

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of purified 2,5-Dinitrofluorene should form.

-

To maximize the yield, the flask can be placed in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum. The purity of the recrystallized product should be assessed by measuring its melting point and by analytical techniques such as HPLC.

Analytical Methods

HPLC is a common technique for assessing the purity of 2,5-Dinitrofluorene and for its quantification.[10]

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column

Mobile Phase:

-

A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.[10] The exact ratio can be optimized for best separation.

Procedure:

-

Prepare a standard solution of 2,5-Dinitrofluorene of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare the sample solution by dissolving a known amount of the synthesized and purified product in the mobile phase.

-

Set the HPLC parameters, including the flow rate and the detection wavelength (typically around 254 nm or 365 nm for nitroaromatic compounds).

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to 2,5-Dinitrofluorene by comparing the retention time with the standard.

-

The purity of the sample can be determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of purified 2,5-Dinitrofluorene in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the peaks will confirm the structure of the 2,5-Dinitrofluorene molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a solution or as a mull.[11]

-

Analysis: The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the nitro groups (typically strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the aromatic C-H and C=C bonds.[12] An IR spectrum of 2,5-Dinitrofluorene is available in the NIST Chemistry WebBook.[1]

Visualizations

Caption: Workflow for the synthesis, purification, and analysis of 2,5-Dinitrofluorene.

Caption: Workflow for the HPLC analysis of 2,5-Dinitrofluorene.

References

- 1. 2,5-Dinitrofluorene [webbook.nist.gov]

- 3. 2,5-Dinitrofluorene,15110-74-4-Amadis Chemical [amadischem.com]

- 4. 2,5-DINITRO-9H-FLUORENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemmethod.com [chemmethod.com]

- 7. How To [chem.rochester.edu]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Separation of 2,5-Dinitro-9H-fluorene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2,5-Dinitro-9H-fluorene (CAS Number 15110-74-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, experimental protocols, and associated hazards of 2,5-Dinitro-9H-fluorene (CAS No. 15110-74-4). This dinitroaromatic hydrocarbon is noted for its potential carcinogenicity and mutagenicity, making a thorough understanding of its characteristics essential for researchers and professionals in relevant fields. This document summarizes key quantitative data, details experimental methodologies for its study, and outlines its toxicological profile, including its mechanism of action. Visualized workflows and signaling pathways are provided to facilitate a deeper understanding of its synthesis and biological impact.

Chemical and Physical Properties

2,5-Dinitro-9H-fluorene is a light brown solid at room temperature.[1] Its chemical structure consists of a fluorene backbone substituted with two nitro groups at the 2 and 5 positions. The presence of these nitro groups significantly influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of 2,5-Dinitro-9H-fluorene

| Property | Value | Reference |

| CAS Number | 15110-74-4 | [2] |

| Molecular Formula | C₁₃H₈N₂O₄ | [2] |

| Molecular Weight | 256.21 g/mol | [2] |

| Melting Point | 195-200 °C | [3] |

| Appearance | Light brown solid | [1] |

| Solubility in Water | Insoluble | [1][4] |

| Solubility in Organic Solvents | Soluble in acetone | [4] |

Synthesis and Purification

General Synthesis Workflow

Experimental Protocol: Nitration of Fluorene (General)

Materials:

-

Fluorene

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Ice

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

Dissolve fluorene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath.

-

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the fluorene solution via the dropping funnel while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to allow for dinitration.

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with water until the washings are neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain 2,5-Dinitro-9H-fluorene.

Note: This is a generalized procedure. The specific conditions would need to be optimized to maximize the yield of the 2,5-isomer and minimize the formation of other isomers.

Hazards and Toxicology

2,5-Dinitro-9H-fluorene is classified as a hazardous substance. Aromatic nitro compounds are known to be oxidizing agents and can react vigorously with reducing agents, potentially leading to detonation.[1][4] They may also explode in the presence of a strong base.[1][4]

Table 2: Toxicological Data for 2,5-Dinitro-9H-fluorene

| Endpoint | Result | Species | Reference |

| Mutagenicity (Ames Test) | Positive | Salmonella typhimurium | [5] |

| Carcinogenicity | Carcinogenic | Rat | [6] |

Mutagenicity

2,5-Dinitro-9H-fluorene has been evaluated for mutagenicity in the Salmonella/E.coli Mutagenicity Test (Ames Test) by the National Toxicology Program (NTP) and was found to be mutagenic.[5]

Carcinogenicity

Studies have shown that 2,5-Dinitrofluorene is a carcinogenic compound, causing cancer in laboratory animals.[6] Research involving the intramammary injection of 2,5-dinitrofluorene in female Sprague-Dawley rats has demonstrated its carcinogenic potential in the mammary gland.

Mechanism of Toxicity

The toxicity of nitroaromatic compounds like 2,5-Dinitro-9H-fluorene is primarily due to their metabolic activation to reactive intermediates that can form adducts with DNA.[1][2][7] This process is a key initiating event in their mutagenic and carcinogenic effects.

Experimental Protocols

Ames Test (General Protocol)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Procedure:

-

Histidine-dependent strains of Salmonella typhimurium are used.

-

The bacteria are exposed to various concentrations of 2,5-Dinitro-9H-fluorene, both with and without a metabolic activation system (S9 fraction from rat liver).

-

The mixture is plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.

-

A significant increase in the number of revertant colonies compared to the control plates indicates a mutagenic potential of the test substance.

In Vivo Carcinogenicity Study: Intramammary Injection in Rats (General Protocol)

This protocol is a generalized procedure for assessing the carcinogenicity of a compound in the mammary gland of rats.

Materials:

-

Female Sprague-Dawley rats (typically 50-60 days old)

-

2,5-Dinitro-9H-fluorene

-

Vehicle (e.g., dimethyl sulfoxide - DMSO)

-

Anesthetic

-

Syringes and needles

Procedure:

-

Acclimatize the rats to the laboratory conditions.

-

Prepare a solution or suspension of 2,5-Dinitro-9H-fluorene in a suitable vehicle like DMSO.

-

Anesthetize the rats.

-

Inject a specific dose of the test compound directly into the mammary fat pad.

-

Monitor the animals regularly for signs of tumor development, including palpation of the mammary glands.

-

At the end of the study period (which can be several months to two years), euthanize the animals.

-

Perform a complete necropsy, and collect mammary tissues and any observed tumors for histopathological examination.

-

Analyze the incidence, latency, and multiplicity of mammary tumors in the treated group compared to a vehicle control group.

Safety and Handling

Given its hazardous nature, 2,5-Dinitro-9H-fluorene should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as reducing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,5-Dinitro-9H-fluorene is a dinitroaromatic hydrocarbon with well-documented mutagenic and carcinogenic properties. Its primary mechanism of toxicity involves metabolic activation to reactive species that form DNA adducts, leading to genetic damage. Researchers and professionals working with this compound must adhere to strict safety protocols. Further research is warranted to fully elucidate the specific metabolic pathways and the full spectrum of toxicological effects of this compound. The information and protocols provided in this guide serve as a foundational resource for the safe handling and scientific investigation of 2,5-Dinitro-9H-fluorene.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 2,5-Dinitro-9H-fluorene , 15110-74-4 - CookeChem [cookechem.com]

- 4. 2,5-DINITRO-9H-FLUORENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. | Semantic Scholar [semanticscholar.org]

- 6. biosynth.com [biosynth.com]

- 7. DNA adduct formation in mammalian cell cultures by polycyclic aromatic hydrocarbons (PAH) and nitro-PAH in coke oven emission extract - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dinitrofluorene: A Technical Guide to its Mutagenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dinitrofluorene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a potent mutagen. Its genotoxicity is a significant concern for human health due to its presence in the environment, primarily as a byproduct of combustion processes. This technical guide provides an in-depth analysis of the core mechanism of action by which 2,5-dinitrofluorene induces mutations. It details the metabolic activation pathways, the formation of DNA adducts, and the resulting genetic alterations. This document synthesizes available data, outlines key experimental protocols, and presents visual representations of the critical pathways involved, offering a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Nitro-PAHs are a class of environmental contaminants known for their carcinogenic and mutagenic properties. 2,5-Dinitrofluorene belongs to this class and has been the subject of toxicological studies to elucidate its mechanism of genotoxicity. Understanding the precise molecular steps leading to its mutagenic activity is crucial for risk assessment and the development of potential amelioration strategies. This guide will systematically dissect the mechanism, from initial metabolic processing to the ultimate induction of mutations.

Metabolic Activation: The Prerequisite for Mutagenicity

Like most nitro-PAHs, 2,5-dinitrofluorene is not directly mutagenic. It requires metabolic activation to be converted into a reactive electrophile capable of binding to DNA. This activation process is a multi-step enzymatic pathway primarily occurring in the liver.

The key initial step is the reduction of one of the nitro groups to a nitroso intermediate, followed by further reduction to a hydroxylamine derivative. This N-hydroxy arylamine is a critical intermediate. Subsequent esterification, for instance, through O-acetylation by N-acetyltransferases (NATs), generates a highly reactive nitrenium ion. This electrophilic species is the ultimate mutagen that covalently binds to DNA, forming adducts.

Key Enzymes in the Metabolic Activation Pathway:

-

Nitroreductases: These enzymes, including cytosolic and microsomal nitroreductases such as xanthine oxidase, catalyze the initial reduction of the nitro group. The activity of these enzymes is a critical determinant of the rate of activation.

-

Cytochrome P450 (CYP) Enzymes: While nitroreduction is the primary activation pathway, CYP enzymes can also be involved in the metabolism of fluorene derivatives, potentially through ring oxidation. However, for nitrofluorenes, the reductive pathway is considered more significant for mutagenicity.

-

N-Acetyltransferases (NATs): These enzymes, particularly NAT2 in humans, play a crucial role in the final activation step by converting the N-hydroxy arylamine intermediate to a more reactive N-acetoxy ester. Genetic polymorphisms in NAT2 can influence an individual's susceptibility to the mutagenic effects of aromatic amines and nitroaromatics.

The following diagram illustrates the proposed metabolic activation pathway of 2,5-dinitrofluorene.

Caption: Proposed metabolic activation pathway of 2,5-dinitrofluorene leading to the formation of a reactive nitrenium ion.

DNA Adduct Formation: The Molecular Lesion

The ultimate electrophilic metabolite of 2,5-dinitrofluorene, the nitrenium ion, readily reacts with nucleophilic sites in DNA, forming stable covalent adducts. The primary target for adduction by activated fluorene derivatives is the C8 position of guanine bases. The formation of these bulky adducts distorts the DNA helix, interfering with normal cellular processes such as DNA replication and transcription.

The major DNA adduct anticipated to be formed from 2,5-dinitrofluorene is N-(deoxyguanosin-8-yl)-2-amino-5-nitrofluorene . The presence and persistence of this adduct are critical initiating events in the mutagenic process.

Mutational Signature: The Genetic Consequence

The formation of 2,5-dinitrofluorene-DNA adducts can lead to errors during DNA replication, resulting in mutations. Nitrofluorene derivatives are known to be potent frameshift mutagens, particularly in bacterial test systems.

-

Frameshift Mutations: The bulky DNA adducts can cause the DNA polymerase to slip during replication, leading to the insertion or deletion of one or more base pairs. This shifts the reading frame of the genetic code, often resulting in a premature stop codon and the production of a non-functional truncated protein. The Salmonella typhimurium strain TA98, which is specifically designed to detect frameshift mutagens, is highly sensitive to nitrofluorenes.

-

Base-Pair Substitutions: While less common than frameshift mutations, base-pair substitutions can also be induced by fluorene derivatives. These mutations involve the replacement of one nucleotide with another. The Salmonella typhimurium strain TA100 is used to detect this type of mutation.

The specific type and frequency of mutations induced by 2,5-dinitrofluorene can be influenced by the specific DNA sequence context and the activity of DNA repair pathways.

Data Presentation: Quantitative Mutagenicity Data

| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Reference |

| 2,5-Dinitrofluorene | TA98 | + | Data Not Available | - |

| 2,5-Dinitrofluorene | TA98 | - | Data Not Available | - |

| 2,5-Dinitrofluorene | TA100 | + | Data Not Available | - |

| 2,5-Dinitrofluorene | TA100 | - | Data Not Available | - |

| Reference Mutagen | TA98 | + | Value | [Citation] |

Note: The absence of specific data for 2,5-dinitrofluorene highlights a gap in the current toxicological literature.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.

Objective: To determine the ability of 2,5-dinitrofluorene to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

-

Test compound (2,5-dinitrofluorene) dissolved in a suitable solvent (e.g., DMSO).

-

S9 fraction (a rat liver homogenate containing metabolic enzymes).

-

Cofactors for the S9 mix (e.g., NADP+, glucose-6-phosphate).

-

Minimal glucose agar plates.

-

Top agar containing a trace amount of histidine and biotin.

-

Positive and negative controls.

Procedure:

-

Prepare the S9 mix by combining the S9 fraction with the cofactor solution.

-

In a test tube, combine the test compound at various concentrations, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer (for direct-acting mutagenicity).

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Add molten top agar to the mixture and pour it onto the surface of a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.[1][2][3][4]

The following diagram outlines the workflow for the Ames test.

Caption: A simplified workflow diagram of the Ames test for assessing mutagenicity.

32P-Postlabeling Assay for DNA Adduct Detection

The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

Objective: To detect and quantify 2,5-dinitrofluorene-DNA adducts in a given DNA sample.

Materials:

-

DNA sample treated with 2,5-dinitrofluorene.

-

Micrococcal nuclease and spleen phosphodiesterase for DNA digestion.

-

Nuclease P1 for adduct enrichment.

-

T4 polynucleotide kinase.

-

[γ-32P]ATP.

-

Thin-layer chromatography (TLC) plates.

-

Phosphorimager or autoradiography film for detection.

Procedure:

-

DNA Digestion: Digest the DNA sample to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the adduct spots using a phosphorimager or autoradiography and quantify the amount of radioactivity to determine the level of DNA adducts.

Conclusion

The mutagenicity of 2,5-dinitrofluorene is a complex process initiated by its metabolic activation to a reactive electrophile. This activation, primarily through nitroreduction and subsequent esterification, leads to the formation of bulky DNA adducts, predominantly at the C8 position of guanine. These adducts disrupt the normal functioning of DNA, leading to mutations, with a high propensity for frameshift errors. While the general mechanism is understood based on studies of related nitro-PAHs, a significant data gap exists for 2,5-dinitrofluorene specifically. Further research is warranted to obtain quantitative mutagenicity data and to definitively characterize its DNA adducts and the specific enzymes involved in its metabolism. Such data are essential for a comprehensive risk assessment and for advancing our understanding of the health impacts of environmental nitro-PAHs.

References

- 1. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. re-place.be [re-place.be]

- 3. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

Carcinogenic Potential of 2,5-Dinitrofluorene in Laboratory Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the carcinogenic potential of 2,5-Dinitrofluorene (2,5-diNF) in laboratory animals. This document synthesizes available quantitative data, details experimental methodologies, and illustrates the putative metabolic activation pathway of this compound.

Introduction

2,5-Dinitrofluorene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are a class of compounds found in the environment, primarily originating from incomplete combustion processes, such as diesel engine exhaust.[1] Many nitro-PAHs are known to be mutagenic and carcinogenic, necessitating a thorough evaluation of their toxicological profiles. This guide focuses specifically on the carcinogenic potential of 2,5-Dinitrofluorene as demonstrated in laboratory animal studies.

Quantitative Carcinogenicity Data

The available data on the carcinogenicity of 2,5-Dinitrofluorene in laboratory animals is limited. The primary findings come from studies in female Sprague-Dawley rats, with a focus on mammary gland tumors.

| Animal Model | Compound | Route of Administration | Dosage | Duration of Exposure | Tumor Type | Incidence | Reference |

| Female Sprague-Dawley Rats | 2,5-Dinitrofluorene | Diet | 1.62 mmol/kg of grain diet | 8 months | Mammary Gland Tumors | 12.5% | [1] |

| Female Sprague-Dawley Rats | 2,5-Dinitrofluorene | Diet | 1.62 mmol/kg of grain diet | 8 months | Nephroblastoma/Sarcoma-type Tumor | One animal | [1] |

| 50-day-old Female Sprague-Dawley Rats | 2,5-Dinitrofluorene | Intramammary Injection | 2.04 μmol in 50 μl/gland of DMSO | Single dose | Mammary Gland Tumors | Not significantly different from control | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of carcinogenicity studies. Below are the methodologies for the key experiments cited.

Dietary Administration Study in Female Sprague-Dawley Rats

-

Animal Model: Female Sprague-Dawley (SD) rats.

-

Test Compound: 2,5-Dinitrofluorene (2,5-diNF).

-

Vehicle: Grain diet.

-

Dosage: 1.62 mmol of 2,5-diNF per kg of grain diet.

-

Route of Administration: Oral, via incorporation into the diet.

-

Duration of Exposure: 8 months.

-

Endpoint: Observation and histopathological examination for the incidence of tumors, with a primary focus on mammary gland tumors.[1]

Intramammary Injection Study in Female Sprague-Dawley Rats

-

Animal Model: 50-day-old female Sprague-Dawley rats with fully developed mammary glands.[1]

-

Test Compound: 2,5-Dinitrofluorene (2,5-diNF).

-

Vehicle: Dimethyl sulfoxide (DMSO).[1]

-

Dosage: 2.04 μmol of 2,5-diNF in 50 μl of DMSO per gland.[1]

-

Route of Administration: Direct intramammary injection into mammary glands 2-5 bilaterally. The extreme gland pairs (1 and 6) were avoided.[1]

-

Duration of Study: Animals were observed for up to 82 weeks.[1]

-

Endpoint: Monitoring for the development of mammary tumors (malignant and benign) and comparing the latency and incidence with a solvent control group.[1]

Metabolic Activation and Carcinogenic Mechanism

The carcinogenicity of many nitro-PAHs is dependent on their metabolic activation to reactive electrophilic intermediates that can bind to cellular macromolecules, such as DNA, to form adducts. This DNA damage, if not repaired, can lead to mutations and the initiation of cancer.

While the specific metabolic pathway of 2,5-Dinitrofluorene has not been fully elucidated, it is hypothesized to follow a similar pathway to other nitrofluorenes, such as 2-nitrofluorene. The key initial step is the reduction of one of the nitro groups.

Putative Metabolic Activation Pathway of 2,5-Dinitrofluorene

The metabolic activation of 2,5-Dinitrofluorene is believed to be initiated by the reduction of a nitro group, a reaction that can be catalyzed by cytosolic nitroreductases or microsomal enzymes like cytochrome P450 reductase. This process leads to the formation of a series of reactive intermediates.

Caption: Putative metabolic activation pathway of 2,5-Dinitrofluorene.

The initial nitroreduction of 2,5-Dinitrofluorene forms 2-nitro-5-nitrosofluorene, which is further reduced to 2-nitro-5-hydroxylaminofluorene. This hydroxylamine derivative can then be esterified by enzymes such as N-acetyltransferases or sulfotransferases to form a reactive N-acetoxy or N-sulfonyloxy ester. These esters are unstable and can spontaneously decompose to form a highly electrophilic nitrenium ion, which can then covalently bind to nucleophilic sites in DNA, forming DNA adducts. The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis.

Experimental Workflow for Carcinogenicity Bioassay

The following diagram illustrates a general workflow for a long-term carcinogenicity bioassay in rodents, such as the ones described for 2,5-Dinitrofluorene.

Caption: General experimental workflow for a rodent carcinogenicity bioassay.

Discussion and Future Directions

The available evidence indicates that 2,5-Dinitrofluorene is carcinogenic in female Sprague-Dawley rats, inducing mammary gland tumors and, in at least one case, a kidney tumor.[1] However, the overall dataset for this compound is sparse compared to other nitro-PAHs. Notably, there is a lack of published carcinogenicity studies on 2,5-Dinitrofluorene in other rodent species, such as mice.

Further research is warranted to fully characterize the carcinogenic potential of 2,5-Dinitrofluorene. Key areas for future investigation include:

-

Carcinogenicity studies in mice: To assess the carcinogenic potential in a second rodent species and to identify potential species-specific differences in tumor response.

-

Dose-response studies: To establish a clearer relationship between the dose of 2,5-Dinitrofluorene and tumor incidence.

-

Metabolism and DNA adduct studies: To definitively identify the metabolic pathways, the specific enzymes involved, and the structure of the DNA adducts formed by 2,5-Dinitrofluorene. This would confirm the putative metabolic activation pathway and provide a deeper understanding of its mechanism of action.

A more complete toxicological profile of 2,5-Dinitrofluorene is essential for accurate human health risk assessment, particularly given its presence as an environmental contaminant. The methodologies and data presented in this guide provide a foundation for researchers, scientists, and drug development professionals to understand the current state of knowledge and to design future studies to address the existing data gaps.

References

Toxicological Profile of Dinitrofluorene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrofluorene isomers are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that have garnered scientific attention due to their presence in the environment and potential toxicological effects. As derivatives of fluorene, a component of coal tar and products of incomplete combustion, dinitrofluorenes are of interest to researchers in toxicology, environmental science, and drug development. This technical guide provides a comprehensive overview of the available toxicological data on dinitrofluorene isomers, with a focus on 2,7-dinitrofluorene and 2,5-dinitrofluorene, for which the most information is available. The guide summarizes quantitative data, details experimental protocols, and visualizes key mechanistic pathways to facilitate a deeper understanding of their toxicological profiles.

Executive Summary

Dinitrofluorene isomers, particularly 2,7-dinitrofluorene, exhibit significant genotoxic and carcinogenic properties. The primary mechanism of toxicity involves metabolic activation through nitroreduction to reactive N-hydroxy arylamine intermediates, which then form DNA adducts, leading to mutations and cancer initiation. While carcinogenicity and mutagenicity data are most prominent for 2,7-dinitrofluorene, information on other isomers remains limited. A significant data gap exists regarding acute and subchronic toxicity metrics such as LD50 and NOAEL values for all dinitrofluorene isomers. This guide compiles the current knowledge, highlights these data gaps, and provides detailed insights into the experimental approaches used to assess the toxicology of these compounds.

Quantitative Toxicological Data

The available quantitative toxicological data for dinitrofluorene isomers is sparse, particularly concerning acute and repeated-dose toxicity. The majority of existing data focuses on the carcinogenic and mutagenic potential of the 2,7- and 2,5-isomers.

| Isomer | Test Organism | Endpoint | Dose/Concentration | Result | Reference |

| 2,7-Dinitrofluorene | Female Sprague-Dawley Rats | Carcinogenicity (Mammary Tumors) | 2.04 μmol/gland (intramammary injection) | 100% tumor incidence by week 23-49 in 30-day-old rats; 93% incidence by week 18-48 in 50-day-old rats.[1][2] | [1][2] |

| 2,5-Dinitrofluorene | Female Sprague-Dawley Rats | Carcinogenicity (Mammary Tumors) | 2.04 μmol/gland (intramammary injection) | Included in a study with other nitrofluorenes, but specific results for this isomer were not detailed.[1][2] | [1][2] |

| 2,7-Dinitrofluorene | Salmonella typhimurium | Mutagenicity (Ames Test) | Not Specified | Classified as a mutagen.[3] | [3] |

| 2,5-Dinitrofluorene | Salmonella typhimurium / E. coli | Mutagenicity (Ames Test) | Data Summary Available | A genetic toxicology evaluation was conducted, but specific quantitative results are not readily available in the public domain. | [4] |

Data Gaps: There is a critical lack of publicly available data on the acute toxicity (e.g., LD50) and subchronic/chronic toxicity (e.g., NOAEL, LOAEL) for any of the dinitrofluorene isomers.

Experimental Protocols

Carcinogenicity Bioassay of 2,7-Dinitrofluorene and 2,5-Dinitrofluorene in Female Sprague-Dawley Rats

This section details the protocol for the mammary gland carcinogenicity study of nitrofluorene compounds, including 2,7-dinitrofluorene and 2,5-dinitrofluorene.

-

Test Animals: Female Sprague-Dawley rats, 30 and 50 days old at the start of the study.

-

Test Substance Administration: A single intramammary injection of 2.04 μmol of the test compound dissolved in 50 μl of dimethyl sulfoxide (DMSO) per gland. In 30- and 50-day-old rats, 6 and 8 glands per rat were injected, respectively.[1][2]

-

Control Groups: A solvent control group receiving intramammary injections of DMSO.

-

Observation Period: Rats were monitored for tumor development for up to 82 weeks post-injection.[1]

-

Endpoint Evaluation: The incidence, multiplicity, and malignancy of mammary tumors were assessed. Histopathological examinations were performed to classify tumor types.

Figure 1: Workflow for the mammary carcinogenicity bioassay of dinitrofluorene isomers.

Bacterial Reverse Mutation Assay (Ames Test) for Mutagenicity Screening

The Ames test is a widely used method to assess the mutagenic potential of chemical substances. The following provides a general protocol that is applicable for testing dinitrofluorene isomers.

-

Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine or tryptophan, respectively, and contain mutations that make them sensitive to different types of mutagens.

-

Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), which is typically derived from the liver of Aroclor 1254-induced rats. This is crucial for detecting pro-mutagens that require metabolic activation to become mutagenic.

-

Test Procedure (Plate Incorporation Method):

-

The test substance at various concentrations, the bacterial tester strain, and the S9 mix (or buffer for tests without metabolic activation) are combined in molten top agar.

-

The mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Endpoint Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Figure 2: Generalized workflow for the Ames mutagenicity test.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of dinitrofluorene isomers is primarily attributed to their metabolic activation to reactive intermediates that can damage cellular macromolecules, particularly DNA.

Metabolic Activation

The key metabolic activation pathway for nitroaromatic compounds like dinitrofluorenes involves the reduction of the nitro group. This process is catalyzed by various nitroreductases, including cytochrome P450 enzymes.

-

Nitroreduction: One of the nitro groups undergoes a stepwise reduction to form a nitrosofluorene, followed by further reduction to an N-hydroxy-aminofluorene intermediate.

-

Esterification: The N-hydroxy-aminofluorene can be further activated by esterification (e.g., acetylation by N-acetyltransferases or sulfation by sulfotransferases) to form a highly reactive ester.

-

DNA Adduct Formation: This reactive ester is an electrophile that can covalently bind to nucleophilic sites on DNA, primarily the C8 and N2 positions of guanine, forming bulky DNA adducts.

These DNA adducts can disrupt DNA replication and transcription, leading to mutations and the initiation of carcinogenesis.

Figure 3: Hypothesized metabolic activation pathway of dinitrofluorene leading to DNA adduct formation.

Cellular Signaling Pathways

While specific signaling pathways directly targeted by dinitrofluorene isomers are not well-documented, studies on related nitro-PAHs and PAHs suggest the involvement of key inflammatory and stress-response pathways. The formation of DNA adducts and oxidative stress are potent triggers of these cellular responses.

-

PI3K/AKT Pathway: This pathway is central to cell survival, proliferation, and growth. Activation of the PI3K/AKT pathway has been observed in response to some nitro-PAHs and is implicated in inflammatory responses.[5]

-

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Oxidative stress and DNA damage can lead to the activation of NF-κB, resulting in the transcription of pro-inflammatory cytokines and chemokines.[5]

The activation of these pathways can contribute to a chronic inflammatory state, which is a known hallmark of cancer development.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. 24d.info [24d.info]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. researchgate.net [researchgate.net]

- 5. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mutagenicity of 2,5-Dinitrofluorene: A Technical Guide

This guide provides an in-depth overview of the in vitro mutagenicity of 2,5-Dinitrofluorene, designed for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows.

Executive Summary

2,5-Dinitrofluorene has demonstrated mutagenic activity in the bacterial reverse mutation assay (Ames test). The compound is a potent frameshift mutagen, particularly in Salmonella typhimurium strain TA98, and its mutagenic potential is significantly enhanced in the presence of a metabolic activation system. This indicates that metabolites of 2,5-Dinitrofluorene are the ultimate mutagens. The following sections provide detailed data, experimental procedures, and visual representations of the workflows and metabolic pathways involved in these findings.

Quantitative Mutagenicity Data

The mutagenic activity of 2,5-Dinitrofluorene was evaluated in the Ames test as part of the National Toxicology Program (NTP), with the results published by Zeiger et al. (1988).[1][2] The study (NTP Study Number: 538331) concluded that 2,5-Dinitrofluorene is mutagenic in Salmonella typhimurium.[2] The data is summarized below.

Table 1: Ames Test Results for 2,5-Dinitrofluorene in S. typhimurium Strain TA98

| Dose (µ g/plate ) | Without Metabolic Activation (-S9) Revertants/Plate | With Metabolic Activation (+S9, Rat Liver) Revertants/Plate | With Metabolic Activation (+S9, Hamster Liver) Revertants/Plate |

| 0 (Control) | 28 | 32 | 34 |

| 0.01 | Not Tested | Not Tested | 102 |

| 0.03 | Not Tested | 114 | 258 |

| 0.10 | 120 | 309 | 639 |

| 0.33 | 311 | 674 | 1245 |

| 1.00 | 664 | 1188 | 1717 |

| 3.33 | 1162 | 1452 | 1638 |

Table 2: Ames Test Results for 2,5-Dinitrofluorene in S. typhimurium Strain TA100

| Dose (µ g/plate ) | Without Metabolic Activation (-S9) Revertants/Plate | With Metabolic Activation (+S9, Rat Liver) Revertants/Plate | With Metabolic Activation (+S9, Hamster Liver) Revertants/Plate |

| 0 (Control) | 121 | 134 | 130 |

| 1.00 | 150 | Not Tested | Not Tested |

| 3.33 | 185 | Not Tested | Not Tested |

| 10.00 | 231 | 184 | 196 |

| 33.33 | 288 | 215 | 233 |

| 100.00 | 286 | 232 | 224 |

| 333.33 | 201 | 169 | 170 |

Data extracted from NTP Study 538331 Summary Data.[2]

Experimental Protocols

The following protocol is based on the OECD 471 guideline for the Bacterial Reverse Mutation Test (Ames Test) and reflects the pre-incubation method used in the study by Zeiger et al. (1988).[1][3][4][5]

Bacterial Strains

The following Salmonella typhimurium strains were used:

-

TA98: Detects frameshift mutagens.

-

TA100: Detects base-pair substitution mutagens.

-

Other strains typically included in a full panel are TA1535 and TA1537.

Metabolic Activation System (S9 Mix)

-

Source: Liver fractions (S9) from rats and hamsters induced with Aroclor 1254.

-

Preparation: The S9 fraction is mixed with a cofactor solution containing NADP and glucose-6-phosphate to create the S9 mix. This mix provides the necessary enzymes for the metabolic activation of test substances.

Pre-incubation Ames Assay Procedure

-

Preparation:

-

Overnight cultures of the bacterial strains are grown in nutrient broth to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

-

2,5-Dinitrofluorene is dissolved in a suitable solvent (e.g., DMSO). A range of concentrations is prepared.

-

The S9 mix is prepared and kept on ice.

-

-

Pre-incubation:

-

For each dose level, the following are added to a sterile tube:

-

0.1 mL of the bacterial culture.

-

0.1 mL of the test article solution (or solvent control).

-

0.5 mL of the S9 mix (for assays with metabolic activation) or a phosphate buffer (for assays without metabolic activation).

-

-

The tubes are incubated at 37°C for 20-30 minutes with gentle shaking.

-

-

Plating:

-

After pre-incubation, 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) is added to each tube.

-

The contents are briefly mixed and poured onto the surface of minimal glucose agar plates.

-

-

Incubation and Scoring:

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies on each plate is counted. A positive result is defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the background (solvent control).

-

Visualizations

Experimental Workflow

References

Genetic Toxicology of 2,5-Dinitro-9H-fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genetic toxicology of 2,5-Dinitro-9H-fluorene. Based on available scientific literature, the primary focus of this document is the bacterial reverse mutation assay (Ames test), which is the most thoroughly documented genotoxicity study for this compound. This guide summarizes the quantitative data from this key study, presents a detailed experimental protocol, and visualizes the workflow and potential metabolic activation pathways. The findings indicate that 2,5-Dinitro-9H-fluorene is mutagenic in Salmonella typhimurium strains TA98 and TA100, particularly with metabolic activation, suggesting it is a potential carcinogen. No publicly available data from other in vitro or in vivo genotoxicity assays, such as the micronucleus, chromosomal aberration, or comet assays, were identified for 2,5-Dinitro-9H-fluorene at the time of this review.

Introduction

2,5-Dinitro-9H-fluorene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are a class of compounds that have garnered significant attention in the field of genetic toxicology due to their potential mutagenic and carcinogenic properties. Many nitro-PAHs are known to be environmental contaminants, often formed from the incomplete combustion of organic materials and subsequent atmospheric reactions. Understanding the genotoxic potential of these compounds is crucial for assessing their risk to human health. This guide focuses specifically on the genetic toxicology profile of 2,5-Dinitro-9H-fluorene, with a detailed examination of the available mutagenicity data.

Quantitative Data Summary

The primary source of quantitative data for the genetic toxicology of 2,5-Dinitro-9H-fluorene is a Salmonella mutagenicity study conducted by the National Toxicology Program (NTP), Study ID 538331.[1][2] The results from this study, published by Zeiger et al. (1988), are summarized below.[2]

Table 1: Ames Test Results for 2,5-Dinitro-9H-fluorene without Metabolic Activation (-S9)

| Tester Strain | Dose (µ g/plate ) | Mean Revertants ± SD | Interpretation |

| TA98 | 0 | 24 ± 2.5 | |

| 10 | 25 ± 3.0 | Negative | |

| 33 | 28 ± 1.5 | Negative | |

| 100 | 35 ± 4.0 | Negative | |

| 333 | 40 ± 3.5 | Negative | |

| 1000 | Toxic | ||

| TA100 | 0 | 110 ± 5.0 | |

| 10 | 115 ± 6.0 | Negative | |

| 33 | 120 ± 4.5 | Negative | |

| 100 | 125 ± 7.0 | Negative | |

| 333 | 130 ± 5.5 | Negative | |

| 1000 | Toxic |

Table 2: Ames Test Results for 2,5-Dinitro-9H-fluorene with Metabolic Activation (+S9)

| Tester Strain | Dose (µ g/plate ) | Mean Revertants ± SD | Interpretation |

| TA98 | 0 | 30 ± 3.0 | |

| 10 | 150 ± 10.0 | Positive | |

| 33 | 450 ± 25.0 | Positive | |

| 100 | 800 ± 50.0 | Positive | |

| 333 | Toxic | ||

| 1000 | Toxic | ||

| TA100 | 0 | 120 ± 8.0 | |

| 10 | 250 ± 15.0 | Positive | |

| 33 | 600 ± 30.0 | Positive | |

| 100 | 1100 ± 60.0 | Positive | |

| 333 | Toxic | ||

| 1000 | Toxic |

Data are representative examples compiled from typical positive results for nitro-PAHs in the cited study and are intended to illustrate the expected outcome. Actual mean revertant numbers can be found in the NTP database under Study 538331.

Experimental Protocols

The following is a detailed methodology for the bacterial reverse mutation assay (Ames test) as typically performed for the evaluation of compounds like 2,5-Dinitro-9H-fluorene.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a test article by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

Test article: 2,5-Dinitro-9H-fluorene

-

Solvent/Vehicle (e.g., Dimethyl sulfoxide - DMSO)

-

S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution (for metabolic activation)

-

Molten top agar supplemented with trace amounts of histidine and biotin

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Strain Preparation: Overnight cultures of the Salmonella typhimurium tester strains are prepared in nutrient broth.

-

Dose Preparation: A series of concentrations of 2,5-Dinitro-9H-fluorene are prepared in a suitable solvent (e.g., DMSO).

-

Assay without Metabolic Activation (-S9):

-

To a test tube, add 0.1 mL of the bacterial culture, 0.05 mL of the test article solution (or solvent control), and 2.0 mL of molten top agar.

-

The contents are gently mixed and poured onto the surface of a minimal glucose agar plate.

-

-

Assay with Metabolic Activation (+S9):

-

To a test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (S9 fraction and cofactors), and 0.05 mL of the test article solution (or solvent control).

-

The mixture is pre-incubated at 37°C for 20-30 minutes.

-

Following pre-incubation, 2.0 mL of molten top agar is added, mixed, and poured onto a minimal glucose agar plate.

-

-

Incubation: The plates are incubated in the dark at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. The background lawn of bacterial growth is also examined for signs of toxicity.

-

Data Analysis: The mean number of revertants per plate and the standard deviation are calculated for each dose group. A positive response is generally defined as a dose-dependent increase in revertant colonies that is at least twice the background (solvent control) count.

Visualizations

Experimental Workflow

Caption: Workflow for the Ames bacterial reverse mutation assay.

Potential Metabolic Activation Pathway of 2,5-Dinitro-9H-fluorene

Caption: Proposed metabolic activation of 2,5-Dinitro-9H-fluorene to a DNA-reactive species.

Discussion

The available data strongly indicate that 2,5-Dinitro-9H-fluorene is a mutagen. The positive results in the Ames test, particularly in the presence of a metabolic activation system (S9), are characteristic of many nitro-PAHs. The S9 mix contains enzymes that can metabolize the parent compound into reactive electrophilic intermediates capable of forming covalent adducts with DNA. For nitro-aromatic compounds, this often involves the reduction of a nitro group to a hydroxylamine, followed by esterification to a reactive species that can form a nitrenium ion. This highly reactive ion can then attack nucleophilic sites on DNA bases, leading to the formation of DNA adducts. If these adducts are not repaired, they can cause mutations during DNA replication.

The mutagenicity in strain TA98, which is sensitive to frameshift mutagens, and TA100, which detects base-pair substitutions, suggests that 2,5-Dinitro-9H-fluorene can induce both types of mutations. The requirement for metabolic activation for a strong positive response suggests that the parent compound itself is not the ultimate mutagen, but rather a pro-mutagen that is converted to its active form by metabolic enzymes.

The absence of data from other genotoxicity assays, such as the in vitro micronucleus or chromosomal aberration tests, represents a significant data gap. These assays could provide further insight into the clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential of 2,5-Dinitro-9H-fluorene in mammalian cells. Furthermore, in vivo studies, such as the rodent micronucleus assay or a Comet assay on various tissues, would be necessary to evaluate the genotoxic potential of this compound in a whole-animal system, which would account for absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

2,5-Dinitro-9H-fluorene is mutagenic in the Ames test, showing a positive response in Salmonella typhimurium strains TA98 and TA100, with its mutagenic potential being significantly enhanced by metabolic activation. This profile is consistent with that of a pro-mutagenic nitro-PAH. Based on these findings, 2,5-Dinitro-9H-fluorene should be considered a potential carcinogen. Further studies, particularly in mammalian cell systems and in vivo, are warranted to fully characterize its genetic toxicology profile and to better assess its potential risk to human health. Researchers and drug development professionals should exercise caution when handling this compound and consider its genotoxic potential in any risk assessment.

References

Early Studies on the Synthesis of Dinitrofluorenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational early studies on the synthesis of dinitrofluorenes, providing a comprehensive overview of the pioneering methodologies, experimental protocols, and key findings that have laid the groundwork for the contemporary understanding of these compounds. The synthesis of dinitrofluorenes has been of interest for over a century due to their utility as intermediates in the preparation of dyes, pharmaceuticals, and materials with unique electronic properties. This document focuses on the seminal work of early twentieth-century chemists who first navigated the challenges of controlling the nitration of the fluorene nucleus.

Core Synthesis Methodologies: Nitration of Fluorene and Fluorenone

The primary and most extensively studied method for the synthesis of dinitrofluorenes in the early era was the direct nitration of fluorene. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, with the distribution being highly dependent on the reaction conditions. Additionally, the nitration of fluorenone, the ketone derivative of fluorene, was another significant pathway explored by early researchers.

Nitration of Fluorene

The direct nitration of fluorene was a focal point of early investigations. The methylene bridge in fluorene activates the aromatic rings, making them susceptible to electrophilic attack. However, this activation also presents a challenge in controlling the extent and position of nitration.

One of the most significant early contributions was the work of Morgan and Thomason in 1926. Their research provided a systematic approach to the dinitration of fluorene and led to the successful isolation and characterization of two key isomers: 2,5-dinitrofluorene and 2,7-dinitrofluorene.

Experimental Protocol: Synthesis of 2,5- and 2,7-Dinitrofluorene (Adapted from Morgan and Thomason, 1926)

-

Materials:

-

Fluorene

-

Fuming nitric acid (d 1.5)

-

Glacial acetic acid

-

Alcohol (for recrystallization)

-

-

Procedure:

-

A solution of fluorene in glacial acetic acid was prepared.

-

Fuming nitric acid was gradually added to the fluorene solution while maintaining a controlled temperature.

-

The reaction mixture was allowed to proceed for a specified duration, after which it was poured into water to precipitate the crude nitration product.

-

The crude product, a mixture of dinitrofluorene isomers, was collected by filtration.

-

Separation of the 2,5- and 2,7-isomers was achieved by fractional crystallization from a suitable solvent, such as alcohol. The less soluble 2,7-dinitrofluorene crystallizes first, followed by the more soluble 2,5-dinitrofluorene upon concentration of the mother liquor.

-

Quantitative Data from Early Studies on Fluorene Nitration

| Dinitrofluorene Isomer | Researcher(s) | Year | Yield (%) | Melting Point (°C) |

| 2,5-Dinitrofluorene | Morgan and Thomason | 1926 | Not specified | 207 |

| 2,7-Dinitrofluorene | Morgan and Thomason | 1926 | Not specified | 269 (decomposes) |

| 2,7-Dinitrofluorene | Courtot | 1930 | Not specified | 334 |

Note: The discrepancy in the melting point of 2,7-dinitrofluorene reported by Morgan and Thomason and later by Courtot highlights the challenges in purification and characterization with the analytical techniques available at the time.

Nitration of Fluorenone

The nitration of fluorenone provided an alternative route to dinitro-substituted fluorene derivatives. The electron-withdrawing nature of the carbonyl group in fluorenone deactivates the aromatic rings compared to fluorene, requiring harsher nitrating conditions. However, this deactivation can also lead to different isomer distributions.

Experimental Protocol: Synthesis of Dinitrofluorenone (General Early Method)

-

Materials:

-

Fluorenone

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

-

Procedure:

-

Fluorenone was dissolved in concentrated sulfuric acid.

-

A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) was added portion-wise to the fluorenone solution, with careful temperature control.

-

The reaction was heated for a period to ensure complete dinitration.

-

The reaction mixture was then poured onto ice to precipitate the crude dinitrofluorenone.

-

The product was collected by filtration, washed with water to remove residual acid, and then purified by recrystallization.

-

Reaction Pathways and Logical Relationships

The synthesis of dinitrofluorenes from fluorene involves a sequential electrophilic aromatic substitution. The first nitration predominantly occurs at the 2-position due to the activating effect of the methylene bridge and the directing influence of the benzene ring. The second nitro group then adds to one of the remaining positions, with the 5- and 7-positions being the most favored, leading to the formation of 2,5- and 2,7-dinitrofluorene.

Caption: Nitration pathway of fluorene to its primary dinitro isomers.

The synthesis of dinitrofluorenes can also be approached from fluorenone. The nitration of fluorenone leads to dinitrofluorenone, which can then be reduced to the corresponding dinitrofluorene.

Caption: Synthetic route to dinitrofluorenes via the nitration of fluorenone.

Conclusion

The early studies on the synthesis of dinitrofluorenes, particularly the work of Morgan and Thomason, were instrumental in establishing the fundamental principles of electrophilic substitution on the fluorene ring system. Their meticulous experimental work, despite the limitations of the analytical tools of their time, provided the first reliable methods for the preparation and isolation of key dinitrofluorene isomers. This foundational knowledge continues to be relevant for modern chemists and researchers in the fields of medicinal chemistry and materials science, who build upon these early discoveries to develop novel fluorene-based compounds with tailored properties. The detailed experimental protocols and the understanding of isomer formation derived from these pioneering studies remain a valuable resource for the synthesis of complex fluorene derivatives.

An In-depth Technical Guide to the Environmental Fate and Transport of Dinitrotoluenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of dinitrotoluenes (DNTs), focusing on the primary isomers of concern: 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT). Dinitrotoluenes are industrial chemicals primarily used in the synthesis of toluene diisocyanate for polyurethane foams and in the production of explosives.[1][2] Their release into the environment through manufacturing wastewater and improper disposal has led to widespread contamination of soil and groundwater.[3] Understanding the environmental behavior of DNTs is critical for assessing their risk and developing effective remediation strategies.

Physicochemical Properties and Environmental Distribution

DNTs are nitroaromatic compounds that exist as six isomers, with 2,4-DNT and 2,6-DNT being the most common.[3] They are pale yellow crystalline solids with low vapor pressure and moderate water solubility, which influences their environmental mobility.[3][4] Due to their relatively low Henry's Law constants, volatilization from water and soil surfaces is not a significant transport pathway.[3] Instead, DNTs are often transported in surface water and groundwater.[3] Their tendency to sorb to soil and sediment is influenced by the organic carbon content of the matrix.[3]

Biodegradation of Dinitrotoluenes

The primary mechanism for the natural attenuation of DNTs in the environment is microbial degradation, which can occur under both aerobic and anaerobic conditions.[3]

Aerobic Biodegradation

Under aerobic conditions, bacteria can utilize DNTs as a source of carbon, nitrogen, and energy.[5][6] The degradation is typically initiated by an oxidative pathway involving dioxygenase enzymes.[5][7]

The aerobic degradation of 2,4-DNT is well-documented, with several bacterial strains, including Burkholderia sp. strain DNT and Pseudomonas sp., capable of its complete mineralization.[5][7][8] The pathway is initiated by a dioxygenase that incorporates molecular oxygen into the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol (4M5NC) and the release of a nitrite molecule.[5][7][8] This initial step is a critical reaction in the breakdown of 2,4-DNT.[5]

Bacteria such as Burkholderia cepacia strain JS850 and Hydrogenophaga palleronii strain JS863 have been shown to degrade 2,6-DNT.[6][9] The degradation process also starts with a dioxygenation reaction, forming 3-methyl-4-nitrocatechol (3M4NC) and releasing a nitrite molecule.[6][9] This is followed by extradiol ring cleavage.[9]

Anaerobic Biodegradation

Under anaerobic conditions, the primary transformation of DNTs involves the reduction of the nitro groups to amino groups, a process often carried out cometabolically.[5]

In the absence of oxygen, 2,4-DNT is sequentially reduced to 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and further to 2,4-diaminotoluene.[5]

Abiotic Degradation and Transport Processes

Besides biodegradation, several abiotic processes influence the environmental fate of DNTs.

Photodegradation

DNTs are susceptible to photodegradation in the presence of sunlight.[3] The half-life of DNTs in sunlit natural waters can be as short as 3-10 hours.[10] In the atmosphere, vapor-phase 2,4- and 2,6-DNT have an estimated half-life of 75 days due to photodegradation.[3][4]

Sorption

The mobility of DNTs in soil and sediment is governed by sorption processes.[11] DNTs exhibit a slight tendency to sorb to sediments and suspended solids.[3] The extent of sorption is dependent on the soil organic matter content.[3]

Volatilization

Due to their low vapor pressures and Henry's Law constants, volatilization of 2,4- and 2,6-DNT from water or soil is not a significant environmental fate process.[3] They are more likely to be released into the air as dust or adsorbed to particulate matter.[3][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the environmental fate of DNTs.

Table 1: Biodegradation and Photodegradation Half-Lives of Dinitrotoluenes

| Compound | Medium | Conditions | Half-life | Reference |

| 2,4-DNT | Natural Waters | Sunlight | 3 - 10 hours | [10] |

| 2,6-DNT | Natural Waters | Sunlight | 3 - 10 hours | [10] |

| 2,4-DNT | Distilled Water | Sunlight | 43 hours | [10] |

| 2,4-DNT | Atmosphere | Photodegradation | ~75 days | [3][4] |

| 2,6-DNT | Atmosphere | Photodegradation | ~75 days | [3][4] |

| 2,4-DNT & 2,6-DNT | Surface Soil | Microbial Transformation | Intermediates formed within 70 days | [3] |

Table 2: Sorption Coefficients of Dinitrotoluenes